N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide
Description
N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzamide group
Properties
IUPAC Name |
N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-20-13-16(11-19-20)25(23,24)21-9-5-6-14(12-21)10-18-17(22)15-7-3-2-4-8-15/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVDLWQNWBGFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine ring can be synthesized through cyclization reactions, often using phenylsilane as a key reagent to promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst . The pyrazole ring is usually synthesized through cycloaddition reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors for the cyclization and reduction steps, as well as advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzamide group or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while reduction of the benzamide group can yield benzylamines.
Scientific Research Applications
N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyrazole-containing molecules. Examples include:
Piperidine derivatives: Substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Pyrazole derivatives: 1-phenyl-3-methyl-5-pyrazolone, 3,5-dimethylpyrazole.
Uniqueness
N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
